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Compound of Interest

Compound Name: Methyl radical

Cat. No.: B1225970

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the
gaseous methyl radical (CHs), a key intermediate in numerous chemical and biological
processes. Understanding its electronic, vibrational, and rotational structure is crucial for
reaction kinetics modeling, combustion diagnostics, and atmospheric chemistry. This document
summarizes key quantitative data, details common experimental methodologies, and visualizes
the relationships between different spectroscopic techniques.

Spectroscopic Data Summary

The spectroscopic properties of the methyl radical have been extensively studied. The
following tables summarize the key quantitative data obtained from various spectroscopic

techniques.

Electronic Spectroscopy

The methyl radical possesses a planar Dsh symmetry in its ground electronic state (X2Az").
Electronic transitions primarily involve the excitation of the unpaired electron in the 2p_z orbital.
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. Excitation
Electronic
e Term Symbol Energy (cm™?) Wavelength Reference
ate
(nm)

3s 2p;" 46,300 216 [1]

3p 2F! 55,900 179 [1]

3d 27" 58,500 171 [1]

4s 27y 61,700 162 [1]

4p 2" 64,100 156 [1]

Table 1: Electronic transitions of the gaseous methyl radical.

Vibrational Spectroscopy

The methyl radical has four fundamental vibrational modes. Due to its planar structure, the
out-of-plane bending mode (v2) is of particular interest.

Vibrational o Frequency
Symmetry Description Reference

Mode (cm™?)
Symmetric C-H

V1 ar' 3044.3 [2]
stretch
Out-of-plane

V2 a" 606.4 [2]
bend
Asymmetric C-H

V3 e' 3160.8 [2]
stretch
In-plane C-H

Va e' 1396.0 [2]
bend

Table 2: Fundamental vibrational frequencies of the gaseous methyl radical.
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Rotational and Electron Spin Resonance (ESR)
Spectroscopy

The rotational constants of the methyl radical have been determined from high-resolution
spectroscopic studies. ESR spectroscopy provides information about the hyperfine coupling
between the unpaired electron and the hydrogen nuclei.

Parameter Symbol Value Units Reference

Rotational
Bo 9.578 cm™? [3]
Constant

Rotational
Co 4.742 cm™1 [3]
Constant

Isotropic
Hyperfine

] a(H) -23.0 Gauss [4]
Coupling

Constant

Isotropic
Hyperfine

) a(:C) 38.5 Gauss [4]
Coupling

Constant

Table 3: Rotational and ESR spectroscopic constants for the gaseous methyl radical.

Experimental Protocols

The spectroscopic data presented above are obtained through various sophisticated
experimental techniques. This section details the methodologies for three key experiments.

Threshold Photoelectron Spectroscopy (TPES)

Objective: To determine the ionization energy of the methyl radical and the vibrational
frequencies of the resulting methyl cation (CHs™).

Methodology:
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» Radical Generation: Methyl radicals are produced in the gas phase by pyrolysis of a
suitable precursor, such as azomethane (CHsN2CHs) or di-tert-butyl peroxide
((CH3)3COOC(CHs)3), in a high-temperature, low-pressure flow tube reactor.

e Molecular Beam Formation: The generated radicals, along with the carrier gas (typically
Helium or Argon), are expanded into a high-vacuum chamber through a small orifice, forming
a supersonic molecular beam. This process cools the radicals to low rotational and
vibrational temperatures.

o Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV)
synchrotron radiation source. The photon energy is scanned across the ionization threshold
of the methyl radical.

o Electron and lon Detection: The photoelectrons and photoions produced are extracted by a
weak electric field and detected in coincidence. A time-of-flight (TOF) mass spectrometer is
used to select the methyl cations. Only electrons that are produced at the ionization
threshold (threshold photoelectrons) are detected, typically using a velocity map imaging
(VMI) spectrometer.

o Data Analysis: The TPES spectrum is obtained by plotting the threshold photoelectron signal
as a function of the VUV photon energy. The onset of the spectrum corresponds to the
adiabatic ionization energy. Vibrational progressions in the spectrum provide the vibrational
frequencies of the methyl cation.

Infrared (IR) Cavity Ring-Down Spectroscopy (CRDS)

Objective: To measure the high-resolution infrared absorption spectrum of the gaseous methyl
radical to determine its vibrational frequencies and rotational constants.

Methodology:

o Radical Generation: Methyl radicals are generated in a flow cell by, for example, the
reaction of methane with fluorine atoms or by photolysis of a precursor like methyl iodide
(CHsl).

o Optical Cavity: The flow cell is placed within a high-finesse optical cavity formed by two
highly reflective mirrors (reflectivity > 99.99%).
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e Laser Source: A tunable, narrow-linewidth infrared laser is used as the light source. The laser
wavelength is scanned across the expected absorption features of the methyl radical.

* Ring-Down Measurement: A pulse of laser light is injected into the optical cavity. The light is
reflected back and forth between the mirrors, and a small fraction of the light is transmitted
through the second mirror with each pass. The intensity of the transmitted light decays
exponentially over time. A fast photodetector measures this decay.

o Data Analysis: The decay time (ring-down time) is determined by fitting the measured decay
curve to an exponential function. When the laser is on resonance with an absorption line of
the methyl radical, the intracavity absorption loss increases, leading to a shorter ring-down
time. The absorption spectrum is obtained by plotting the inverse of the ring-down time (or
the absorption coefficient) as a function of the laser wavelength.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To measure the hyperfine coupling constants of the methyl radical, which provide
information about the distribution of the unpaired electron spin density.

Methodology:

» Radical Generation and Trapping: Methyl radicals are generated in a low-temperature
matrix (e.g., solid argon or krypton) by photolysis of a precursor like methyl iodide. The
radicals are trapped in the inert matrix, preventing their recombination.

o ESR Spectrometer: The sample is placed in the resonant cavity of an ESR spectrometer,
which is situated within a strong, uniform magnetic field.

e Microwave Irradiation: The sample is irradiated with microwave radiation of a fixed frequency
(typically in the X-band, ~9.5 GHz).

o Magnetic Field Sweep: The external magnetic field is swept over a range of values.

» Signal Detection: When the energy difference between the electron spin states, which is
tuned by the magnetic field (Zeeman effect), matches the energy of the microwave photons,
resonance absorption occurs. This absorption is detected and recorded as the ESR
spectrum.
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» Data Analysis: The ESR spectrum of the methyl radical consists of a quartet of lines due to
the hyperfine interaction of the unpaired electron with the three equivalent protons (I1=1/2).
The spacing between the lines gives the isotropic hyperfine coupling constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and
experimental workflows related to the spectroscopy of the methyl radical.
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Caption: Experimental workflow for the spectroscopic characterization of the methyl radical.

Caption: Energy level diagram illustrating spectroscopic transitions in the methyl radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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